4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is a heterocyclic compound that exhibits various biological activities. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits various biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including DNA replication and transcription, apoptosis, and inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Synthesis Methods
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and ethyl 2-chloroacetate in the presence of a base. The resulting intermediate is then cyclized with formic acid to form the final product.
Properties
133306-24-8 | |
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-16-9-15-12-13(16)10-5-3-4-6-11(10)17(14(12)18)7-8-19-2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RNALUGIWZHGINR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
Canonical SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
133306-24-8 | |
synonyms |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-meth yl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.